molecular formula C22H33Br2NO2S B8222698 1,3-Dibromo-5-(2-hexyldecyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione

1,3-Dibromo-5-(2-hexyldecyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione

Cat. No.: B8222698
M. Wt: 535.4 g/mol
InChI Key: VYMBALVLRQSMNT-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-(2-hexyldecyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione (hereafter referred to as 2-hexyldecyl-TPD) is a thieno[3,4-c]pyrrole-4,6-dione (TPD)-based compound with a branched 2-hexyldecyl alkyl chain and bromine substituents at the 1,3-positions. This structure enhances solubility in organic solvents and modulates electronic properties for applications in organic photovoltaics (OPVs) and photodetectors . The bromine atoms enable further functionalization via cross-coupling reactions, making it a versatile building block for conjugated polymers and small molecules .

Properties

IUPAC Name

1,3-dibromo-5-(2-hexyldecyl)thieno[3,4-c]pyrrole-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33Br2NO2S/c1-3-5-7-9-10-12-14-16(13-11-8-6-4-2)15-25-21(26)17-18(22(25)27)20(24)28-19(17)23/h16H,3-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMBALVLRQSMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCC)CN1C(=O)C2=C(SC(=C2C1=O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33Br2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Pyrrole Nitrogen

The 2-hexyldecyl group is attached to the pyrrole nitrogen through a nucleophilic substitution reaction. A common approach involves reacting 2-hexyldecyl bromide with a pre-formed thieno[3,4-c]pyrrole intermediate. For example:

  • Reagents :

    • Thieno[3,4-c]pyrrole-4,6-dione (1 equiv)

    • 2-Hexyldecyl bromide (1.2 equiv)

    • Potassium carbonate (2 equiv)

    • Dimethylformamide (DMF) as solvent

  • Conditions :

    • Temperature: 80°C

    • Duration: 12–24 hours under nitrogen atmosphere.

The reaction yields 5-(2-hexyldecyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione, which is purified via column chromatography (silica gel, hexane/ethyl acetate gradient).

Bromination of the Thieno[3,4-c]pyrrole Core

Bromination at the 1- and 3-positions is achieved using electrophilic brominating agents. Two methods are widely reported:

Direct Bromination with Molecular Bromine

Procedure :

  • Dissolve 5-(2-hexyldecyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione (1 equiv) in dichloromethane (DCM).

  • Add bromine (2.2 equiv) dropwise at 0°C.

  • Stir for 4 hours at room temperature.

  • Quench with sodium thiosulfate and extract with DCM.

  • Purify via recrystallization (ethanol/water mixture).

Yield : 70–85%
Purity : >98% (HPLC).

N-Bromosuccinimide (NBS)-Mediated Bromination

Procedure :

  • Combine substrate (1 equiv) and NBS (2.2 equiv) in tetrahydrofuran (THF).

  • Add a catalytic amount of iron(III) chloride.

  • Reflux for 6 hours.

  • Filter and concentrate under reduced pressure.

  • Purify via flash chromatography.

Yield : 65–75%
Advantages : Reduced bromine handling risks and better regioselectivity.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (DMF, THF) enhance alkylation efficiency, while halogenated solvents (DCM) improve bromination kinetics.

Temperature and Catalysis

  • Alkylation : Elevated temperatures (80°C) accelerate substitution but may degrade sensitive intermediates.

  • Bromination : Iron(III) chloride catalysis at 40°C minimizes side reactions.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate (8:2) removes unreacted alkyl halides.

  • Recrystallization : Ethanol/water mixtures yield crystals with >97% purity.

Spectroscopic Analysis

  • 1H NMR (CDCl3): δ 3.85 (m, 1H, N-CH), 1.50–1.20 (m, 32H, alkyl chain), 1.05 (t, 6H, CH3).

  • Mass Spectrometry : ESI-MS m/z 535.38 [M+H]+.

Challenges and Mitigation Strategies

ChallengeSolution
Low bromination efficiencyUse excess NBS (2.5 equiv) with FeCl3 catalyst
Alkyl chain steric hindranceExtend reaction duration to 48 hours
Purification difficultiesEmploy gradient elution in chromatography

Scalability and Industrial Relevance

Industrial-scale synthesis (e.g., by AlfaChemCh) adopts continuous flow reactors to improve yield and reduce costs. The compound’s liquid state at room temperature facilitates handling in OLED ink formulations .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-(2-hexyldecyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.

    Reduction: Reduction reactions can be used to remove bromine atoms or to alter the oxidation state of the compound.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce dehalogenated derivatives. Substitution reactions typically result in the formation of new functionalized thieno[3,4-c]pyrrole derivatives.

Scientific Research Applications

Applications Overview

Field Application
Organic ElectronicsUsed as a building block for organic semiconductors and conductive polymers.
Medicinal ChemistryInvestigated for potential therapeutic applications and as a pharmacophore in drug development.
Materials ScienceEmployed in designing novel materials with unique electronic and optical properties.
Biological StudiesStudied for interactions with biological macromolecules and potential bioactivity.

Organic Electronics

1,3-Dibromo-5-(2-hexyldecyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is utilized in the synthesis of low band gap polymers for organic photovoltaic (OPV) devices. Its role as an electron acceptor material enhances charge transport efficiency in bulk heterojunction solar cells. Research indicates that TPD-based conjugated polymers incorporating this compound can achieve power conversion efficiencies (PCE) up to 7.3% .

Case Study: Photovoltaic Devices

In a study on polymer solar cells, the incorporation of 1,3-dibromo-5-(2-hexyldecyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione demonstrated improved charge separation and stability compared to traditional materials. The unique structure of this compound facilitates π-π stacking interactions that are critical for efficient charge transport .

Medicinal Chemistry

This compound is being explored for its potential as a pharmacophore in drug design. Its structural characteristics allow it to interact with various biological targets, which could lead to the development of new therapeutic agents.

Research Findings

Preliminary studies have shown that derivatives of thieno[3,4-c]pyrrole compounds exhibit anti-inflammatory and anticancer activities. The dibromo substitution enhances biological activity by increasing lipophilicity and improving cellular uptake .

Materials Science

In materials science, 1,3-dibromo-5-(2-hexyldecyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is used to create novel materials with tailored electronic properties. Its unique electron-withdrawing capabilities make it suitable for applications in sensors and other electronic devices.

Mechanism of Action

The mechanism by which 1,3-Dibromo-5-(2-hexyldecyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione exerts its effects is largely dependent on its interaction with molecular targets. The compound can interact with various enzymes and receptors, modulating their activity and influencing biological pathways. Its bromine atoms and thieno[3,4-c]pyrrole core play crucial roles in these interactions, often through halogen bonding and π-π stacking interactions.

Comparison with Similar Compounds

Key Observations:

Alkyl Chain Impact :

  • Longer alkyl chains (e.g., 2-hexyldecyl vs. 2-ethylhexyl) improve solubility and processability but may reduce crystallinity and charge-carrier mobility .
  • Shorter chains (e.g., butyl) limit solubility but enhance rigidity, favoring solid-state packing .

Synthetic Efficiency :

  • Microwave-assisted methods (e.g., for 2-ethylhexyl-TPD) achieve higher yields (70%) and shorter reaction times (1 hour) compared to conventional heating (51% yield in 48 hours) .
  • Direct arylation using Pd(OAc)₂ is common for TPD functionalization, enabling scalable synthesis .

Electronic Properties: Bromine substituents lower the HOMO-LUMO gap, enhancing charge transfer in OPVs . Donor units (e.g., furan vs. thiophene in FTPF) alter redox potentials and bandgaps. For example, selenophene-based TPD derivatives exhibit narrower bandgaps than thiophene analogues, improving light absorption .

Performance in Optoelectronic Devices

Table 2: Device Performance Metrics
Compound/Polymer Application Key Performance Metrics Reference
PBDTT-8ttTPD (2-hexyldecyl) Organic photodetectors J_d = 3.72 × 10⁻⁹ A cm⁻²; R = 0.39 A W⁻¹
TPA-TPD (2-ethylhexyl) Organic solar cells High VOC due to optimized HOMO-LUMO levels
PTTPT (thiophene donor) Thin-film transistors Charge mobility = 0.12 cm² V⁻¹ s⁻¹
Key Findings:
  • 2-hexyldecyl-TPD in Photodetectors : The polymer PBDTT-8ttTPD, incorporating 2-hexyldecyl-TPD, demonstrates superior performance in photodetectors due to its low dark current (J_d) and high responsivity (R), attributed to the balanced solubility and film morphology provided by the 2-hexyldecyl chain .
  • 2-ethylhexyl-TPD in Solar Cells : TPA-TPD-based small molecules achieve high open-circuit voltage (VOC) in OPVs, leveraging the compact 2-ethylhexyl chain for efficient π-π stacking .
  • Heteroatom Effects: Polymers with selenophene donors (e.g., PSTPS) exhibit higher charge mobility than thiophene-based analogues, highlighting the role of heteroatoms in tuning optoelectronic properties .

Biological Activity

1,3-Dibromo-5-(2-hexyldecyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is a compound belonging to the thienopyrrolodione (TPD) family, which is recognized for its utility in organic photovoltaic (OPV) applications as an electron acceptor material. This article explores its biological activity, focusing on its potential applications in solar energy conversion and its chemical properties.

The molecular formula of 1,3-Dibromo-5-(2-hexyldecyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is C22H33Br2NO2SC_{22}H_{33}Br_2NO_2S, with a molecular weight of approximately 535.38 g/mol. The compound features significant electron-withdrawing capabilities due to its structural characteristics, making it suitable for various electronic applications.

PropertyValue
Molecular FormulaC22H33Br2NO2S
Molecular Weight535.38 g/mol
LogP8.144
PSA65.62 Ų
Melting PointNot available

Biological Activity

Research indicates that compounds in the TPD class exhibit notable biological activities, particularly in the realm of photovoltaics. The specific compound under consideration has demonstrated promising results in enhancing the efficiency of organic solar cells.

Photovoltaic Applications

1,3-Dibromo-5-(2-hexyldecyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione serves as an electron acceptor in bulk heterojunction solar cells. Its integration into polymer solar cells has been shown to yield power conversion efficiencies (PCE) as high as 7.3% . This efficiency is attributed to the compound's ability to facilitate charge transport and improve light absorption characteristics.

Case Studies

Several studies have evaluated the performance of TPD-based compounds in solar cell applications:

  • Study on Bulk Heterojunction Solar Cells : A study demonstrated that incorporating TPD derivatives significantly improved the PCE of devices compared to those without these additives. The highest recorded efficiency was 13.45% using a specific polymer blend .
  • Comparative Analysis of Electron Acceptors : Research comparing various electron acceptors found that TPD derivatives consistently outperformed traditional materials in terms of charge mobility and stability under operational conditions .

Q & A

Q. Advanced

  • Dispersion analysis : TEM confirms uniform CNT wrapping by TPD-based copolymers .
  • Seebeck coefficient (S) : Measure S using a four-probe setup (typical S = 50–70 µV/K for TPD-CNT blends).
  • Power factor (PF) : Optimize PF (~150 µW/m·K²) by tuning CNT loading (20–30 wt%) .

What are the thermal degradation pathways of this compound, and how do they impact device stability?

Q. Advanced

  • TGA analysis : Degradation begins at 230°C, with mass loss peaks at 300°C (C-Br bond cleavage) and 457°C (backbone decomposition) .
  • Device lifetime : Encapsulate solar cells with UV-curable epoxy to prevent thermal-oxidative degradation (>80% PCE retention after 500 hours) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dibromo-5-(2-hexyldecyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
Reactant of Route 2
1,3-Dibromo-5-(2-hexyldecyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione

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